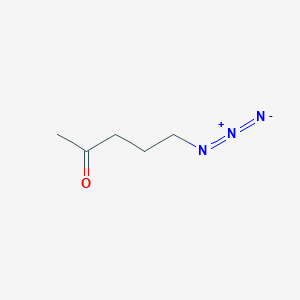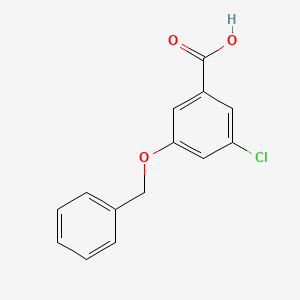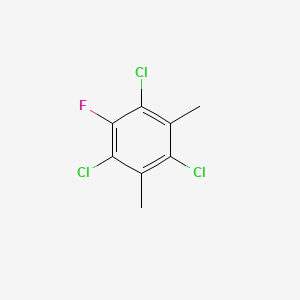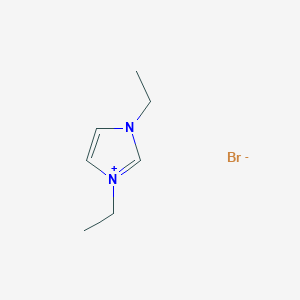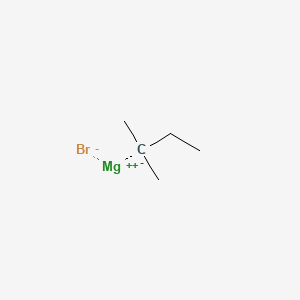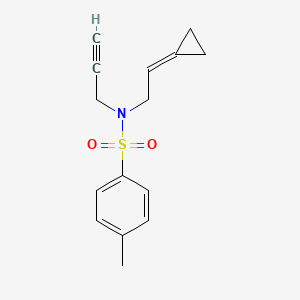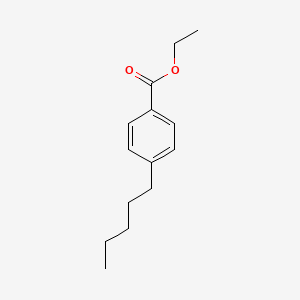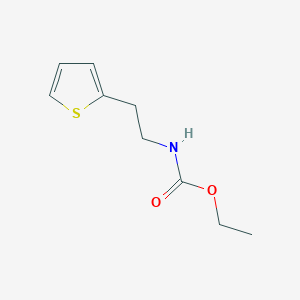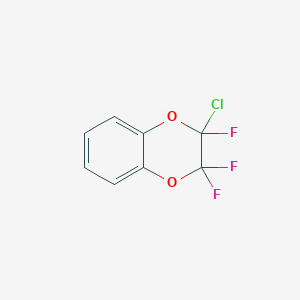
2-Chloro-4-trifluoromethylbenzal chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-trifluoromethylbenzal chloride (CFTBC) is a versatile organic compound used in a variety of laboratory applications. CFTBC is a colorless, crystalline compound with a high boiling point and low melting point, making it an ideal candidate for a range of laboratory experiments. It has a wide range of applications, from synthesis of pharmaceuticals to the study of biochemical and physiological processes.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 2-Chloro-4-trifluoromethylbenzal chloride can be achieved through the Friedel-Crafts acylation reaction.
Starting Materials
2-Chloro-4-trifluoromethylbenzaldehyde, Thionyl chloride, Anhydrous aluminum chloride, Chloroform, Dichloromethane, Ice
Reaction
To a solution of 2-Chloro-4-trifluoromethylbenzaldehyde in dichloromethane, add anhydrous aluminum chloride and chloroform., Cool the reaction mixture in an ice bath and slowly add thionyl chloride dropwise with stirring., Allow the reaction to proceed at room temperature for several hours., Quench the reaction by adding ice and hydrochloric acid., Extract the product with dichloromethane and wash with water., Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the desired product, 2-Chloro-4-trifluoromethylbenzal chloride.
Aplicaciones Científicas De Investigación
2-Chloro-4-trifluoromethylbenzal chloride has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, such as anti-cancer drugs, as well as in the study of biochemical and physiological processes. It is also used in the synthesis of dyes and pigments, as well as in the manufacture of polymers and other materials. Additionally, 2-Chloro-4-trifluoromethylbenzal chloride is used in the study of the properties of organic compounds and in the synthesis of organic compounds.
Mecanismo De Acción
2-Chloro-4-trifluoromethylbenzal chloride acts as an electrophile in organic reactions, meaning it can react with a nucleophile to form a covalent bond. This reaction is known as a substitution reaction, and it is the basis for many of the applications of 2-Chloro-4-trifluoromethylbenzal chloride in scientific research. The reactivity of 2-Chloro-4-trifluoromethylbenzal chloride is due to its electron-withdrawing trifluoromethyl group, which makes it more reactive than other chloro compounds.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-4-trifluoromethylbenzal chloride has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been shown to reduce inflammation and to act as an anti-oxidant. Additionally, 2-Chloro-4-trifluoromethylbenzal chloride has been shown to have anti-cancer effects, as well as anti-bacterial and anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-trifluoromethylbenzal chloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is a versatile compound with a wide range of applications. However, 2-Chloro-4-trifluoromethylbenzal chloride is not without its limitations. It is a highly reactive compound, and it can be difficult to control the reaction conditions. Additionally, it has a strong odor and can be hazardous if not handled correctly.
Direcciones Futuras
There are several potential future directions for research involving 2-Chloro-4-trifluoromethylbenzal chloride. One possible direction is to further investigate its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals and other materials. Additionally, research could be done to explore its potential as an anti-cancer agent. Finally, research could be done to develop more efficient and cost-effective methods for synthesizing 2-Chloro-4-trifluoromethylbenzal chloride.
Propiedades
IUPAC Name |
2-chloro-1-(dichloromethyl)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGPZGQUSSNNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-trifluoromethylbenzal chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



